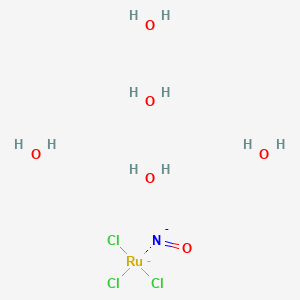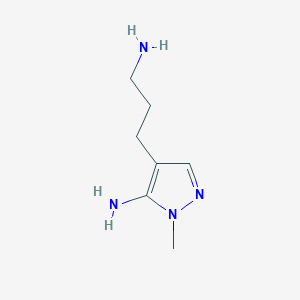
4-(3-Aminopropyl)-1-methyl-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Aminopropyl)-1-methyl-1H-pyrazol-5-amine is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features an aminopropyl group and a methyl group attached to the pyrazole ring, making it a versatile molecule for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via nucleophilic substitution. This involves reacting the pyrazole with 3-chloropropylamine in the presence of a base like potassium carbonate.
Methylation: The final step involves methylation of the pyrazole ring, which can be achieved using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
化学反应分析
Types of Reactions
4-(3-Aminopropyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce any present carbonyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound, potentially with hydrogenated nitrogen atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(3-Aminopropyl)-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive amino groups.
作用机制
The mechanism of action of 4-(3-Aminopropyl)-1-methyl-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its amino and pyrazole groups. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
4-(3-Aminopropyl)-1H-pyrazole: Lacks the methyl group, which may affect its reactivity and biological activity.
1-Methyl-1H-pyrazol-5-amine: Lacks the aminopropyl group, which may limit its applications in certain chemical reactions.
4-(3-Aminopropyl)-1-phenyl-1H-pyrazol-5-amine: Contains a phenyl group instead of a methyl group, potentially altering its chemical properties and applications.
Uniqueness
4-(3-Aminopropyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both the aminopropyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C7H14N4 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
4-(3-aminopropyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C7H14N4/c1-11-7(9)6(5-10-11)3-2-4-8/h5H,2-4,8-9H2,1H3 |
InChI 键 |
XNSAVWKLLHPJKT-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C=N1)CCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



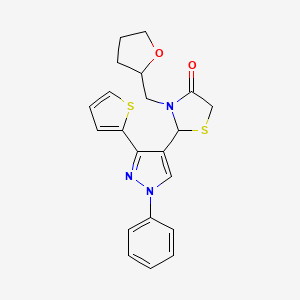
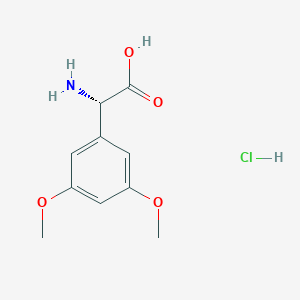

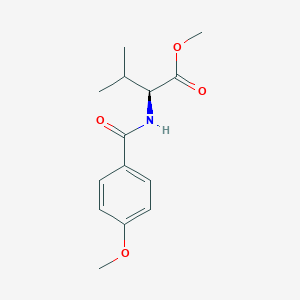
![3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid](/img/structure/B12853188.png)
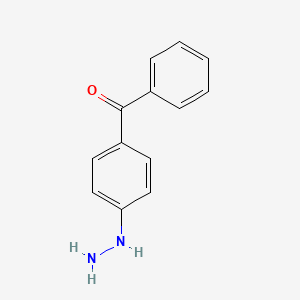
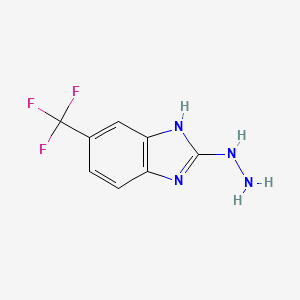
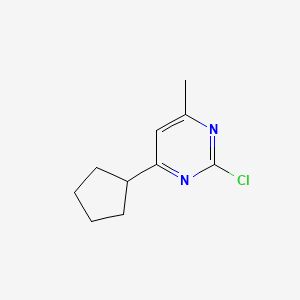
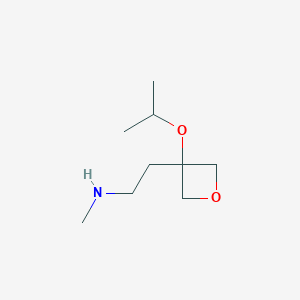
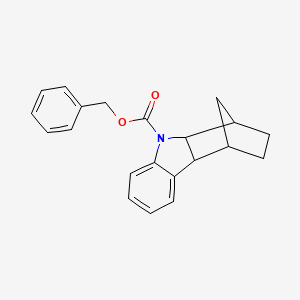
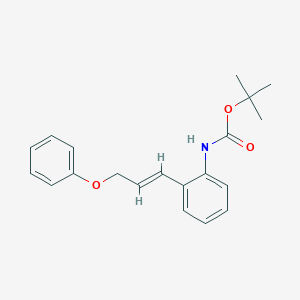
![tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B12853236.png)
